molecular formula C17H15N3OS2 B2785849 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 941959-52-0

3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No. B2785849
CAS RN: 941959-52-0
M. Wt: 341.45
InChI Key: QVNORYIBUYNYJY-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

Target of Action

The compound, 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, is a novel eco-friendly corrosion inhibitor . Its primary target is mild steel, particularly in hydrochloric acid solutions . The compound acts as an effective inhibitor for mild steel corrosion .

Mode of Action

The compound interacts with its target, mild steel, by adhering to the steel surface. This adherence follows the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption . The compound acts as a mixed inhibitor, meaning it reduces both the anodic metal dissolution and cathodic hydrogen evolution .

Biochemical Pathways

The compound’s interaction with mild steel leads to the formation of a protective layer on the steel surface. This layer is characterized using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy . The formation of this protective layer is the primary biochemical pathway affected by the compound.

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s behavior in its environment. The compound exhibits high inhibition efficiency at a concentration of 0.2 mM, reaching up to 96.06% . This suggests that the compound has good bioavailability in its action environment.

Result of Action

The result of the compound’s action is the significant reduction of mild steel corrosion in hydrochloric acid solutions . The compound achieves this by forming a protective layer on the steel surface, which prevents further corrosion .

Action Environment

The compound’s action, efficacy, and stability are influenced by the environment in which it is used. Specifically, the compound has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . In this acidic environment, the compound exhibits high inhibition efficiency and acts as an effective corrosion inhibitor .

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is its versatility in various scientific research fields. It can be used as a tool compound to study disease mechanisms, as well as a lead compound for drug development. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. One potential avenue is to further investigate its anti-cancer properties and develop it into a potential chemotherapy agent. Another direction is to study its effects on other neurodegenerative diseases, such as Parkinson's disease. Additionally, there is potential for the development of new drug delivery systems to improve the solubility and bioavailability of this compound.

Synthesis Methods

The synthesis of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves the reaction of 4-(pyridin-4-yl)thiazol-2-amine with 3-(ethylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-ethylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-2-22-14-5-3-4-13(10-14)16(21)20-17-19-15(11-23-17)12-6-8-18-9-7-12/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNORYIBUYNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

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